Cas no 1312118-05-0 (ethyl 5-chloro-3-cyanopyridine-2-carboxylate)

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is a versatile pyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro and cyano substituents, enhance reactivity, making it valuable for further functionalization. The ester group provides additional flexibility for derivatization, facilitating the synthesis of complex heterocyclic compounds. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in reactions such as nucleophilic substitutions or cross-coupling. Its well-defined molecular structure allows precise control in the development of active ingredients, particularly in medicinal chemistry applications targeting biologically relevant pyridine scaffolds.
ethyl 5-chloro-3-cyanopyridine-2-carboxylate structure
1312118-05-0 structure
Product name:ethyl 5-chloro-3-cyanopyridine-2-carboxylate
CAS No:1312118-05-0
MF:C9H7ClN2O2
MW:210.617080926895
CID:4587882

ethyl 5-chloro-3-cyanopyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-cyano-2-(ethoxycarbonyl)pyridine, Ethyl 5-chloro-3-cyanopicolinate
    • Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
    • ethyl 5-chloro-3-cyanopyridine-2-carboxylate
    • Inchi: 1S/C9H7ClN2O2/c1-2-14-9(13)8-6(4-11)3-7(10)5-12-8/h3,5H,2H2,1H3
    • InChI Key: DINJFKOBTCQUIC-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NC=C(Cl)C=C1C#N

Computed Properties

  • Exact Mass: 210.02
  • Monoisotopic Mass: 210.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63A^2

ethyl 5-chloro-3-cyanopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
CF-0776-1G
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
1g
£440.00 2025-02-08
Key Organics Ltd
CF-0776-10G
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
10g
£3520.00 2025-02-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00922558-1g
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 95%
1g
¥2037.0 2023-04-03
A2B Chem LLC
AI85398-10g
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
10g
$5401.00 2024-04-20
A2B Chem LLC
AI85398-10mg
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI85398-500mg
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
500mg
$556.00 2024-04-20
Key Organics Ltd
CF-0776-5MG
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
CF-0776-25G
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
25g
£7920.00 2025-02-08
Key Organics Ltd
CF-0776-1MG
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
CF-0776-5G
ethyl 5-chloro-3-cyanopyridine-2-carboxylate
1312118-05-0 >95%
5g
£1980.00 2025-02-08

Additional information on ethyl 5-chloro-3-cyanopyridine-2-carboxylate

Introduction to Ethyl 5-chloro-3-cyanopyridine-2-carboxylate (CAS No. 1312118-05-0)

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1312118-05-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom within its six-membered ring structure. The presence of functional groups such as a cyano group and a carboxylate ester makes it a versatile intermediate in synthetic chemistry.

The structure of ethyl 5-chloro-3-cyanopyridine-2-carboxylate includes a chloro substituent at the 5th position of the pyridine ring, which enhances its reactivity and makes it a valuable building block for further chemical modifications. The cyano group at the 3rd position and the ester group at the 2nd position contribute to its unique chemical properties, enabling its use in various synthetic pathways.

In recent years, there has been growing interest in the applications of pyridine derivatives in medicinal chemistry. The compound ethyl 5-chloro-3-cyanopyridine-2-carboxylate has been explored for its potential in developing novel therapeutic agents. Its structural features make it a suitable candidate for further derivatization, leading to compounds with enhanced biological activity.

One of the most compelling aspects of ethyl 5-chloro-3-cyanopyridine-2-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop new drugs targeting various diseases, including cancer and infectious disorders. The chloro and cyano groups provide reactive sites for further functionalization, allowing chemists to design molecules with specific pharmacological properties.

The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad spectrum of biological activities. For instance, studies have demonstrated that compounds derived from pyridine can exhibit anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of these derivatives often involves ethyl 5-chloro-3-cyanopyridine-2-carboxylate as an intermediate, highlighting its importance in drug development.

In addition to pharmaceutical applications, ethyl 5-chloro-3-cyanopyridine-2-carboxylate has found utility in agrochemical research. Pyridine-based compounds are known for their efficacy as pesticides and herbicides. The structural versatility of this compound allows for the creation of derivatives that can interact with biological targets in plants and pests, offering new solutions for agricultural challenges.

The synthesis of ethyl 5-chloro-3-cyanopyridine-2-carboxylate typically involves multi-step organic reactions, starting from readily available pyridine precursors. Advanced synthetic techniques such as cross-coupling reactions and nucleophilic substitutions are commonly employed to introduce the necessary functional groups. These synthetic pathways have been optimized over time to improve yield and purity, making the compound more accessible for research purposes.

The chemical properties of ethyl 5-chloro-3-cyanopyridine-2-carboxylate, including its solubility, stability, and reactivity, have been extensively studied. These properties are crucial for determining its suitability for various applications. For example, solubility in common organic solvents is essential for facilitating reactions in pharmaceutical synthesis. Additionally, stability under different storage conditions ensures that the compound remains viable for long-term research projects.

In recent years, computational chemistry has played a significant role in understanding the behavior of compounds like ethyl 5-chloro-3-cyanopyridine-2-carboxylate. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets, providing valuable insights into its potential therapeutic applications. These computational methods complement experimental approaches, leading to more efficient drug discovery processes.

The environmental impact of using ethyl 5-chloro-3-cyanopyridine-2-carboxylate in research and industry is also an important consideration. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that its use is both effective and environmentally responsible.

In conclusion, ethyl 5-chloro-3-cyanopyridine-2-carboxylate, with its CAS number 1312118-05-0, represents a critical component in modern chemical research. Its unique structural features make it a valuable intermediate for developing novel pharmaceuticals and agrochemicals. As research continues to evolve, this compound will undoubtedly play an increasingly important role in addressing global health and agricultural challenges.

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